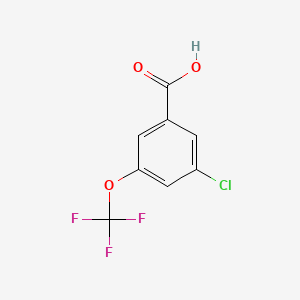

3-Chloro-5-(trifluoromethoxy)benzoic acid

Description

Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Chemical Sciences

The introduction of fluorine into aromatic carboxylic acids can dramatically alter their biological and chemical properties. hokudai.ac.jp This strategic fluorination is a key tool in modifying the characteristics of organic compounds. chemrxiv.org

Fluorinated aromatic carboxylic acids are crucial in the development of new therapeutic agents. hokudai.ac.jp The presence of fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comnih.gov The trifluoromethoxy group, in particular, is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes. mdpi.comnih.gov This makes compounds like 3-Chloro-5-(trifluoromethoxy)benzoic acid valuable scaffolds in the design of enzyme inhibitors and other potential pharmaceuticals. The electron-withdrawing nature of the trifluoromethoxy group can also influence the acidity of the carboxylic acid, which can be a critical factor in drug-receptor interactions. nih.gov

| Property Enhanced by Fluorination | Impact in Medicinal Chemistry |

| Metabolic Stability | Increased drug half-life and reduced dosage frequency. nih.gov |

| Lipophilicity | Improved absorption and distribution within the body. mdpi.com |

| Binding Affinity | Stronger and more specific interactions with biological targets. mdpi.com |

In the field of agrochemicals, fluorinated compounds have demonstrated enhanced efficacy and selectivity. numberanalytics.comnumberanalytics.com The inclusion of fluorine atoms or fluorine-containing groups like trifluoromethoxy can lead to the development of more potent and environmentally safer pesticides, herbicides, and fungicides. numberanalytics.comnih.gov Fluorinated aromatic carboxylic acids serve as key intermediates in the synthesis of these advanced agrochemical products. hokudai.ac.jp The unique properties conferred by fluorine can help in overcoming resistance mechanisms in pests and weeds. researchgate.net

| Application in Agrochemicals | Benefit of Fluorination |

| Herbicides | Increased potency and broader weed control spectrum. |

| Fungicides | Enhanced efficacy against a wide range of fungal diseases. numberanalytics.com |

| Insecticides | Improved penetration and effectiveness against insect pests. |

Fluorinated aromatic carboxylic acids are also valuable in the realm of material science and polymer chemistry. hokudai.ac.jp The incorporation of fluorine can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics are sought after for applications ranging from high-performance polymers and liquid crystals to advanced coatings and electronic materials. The specific substitution pattern of the aromatic ring influences the resulting material's properties.

Structural Characteristics of this compound

The chemical behavior and utility of this compound are directly linked to its molecular architecture.

The trifluoromethoxy (-OCF₃) group is a key feature of this molecule, exerting significant electronic and steric effects.

Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing substituent, primarily due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I) significantly increases the acidity of the benzoic acid compared to its non-fluorinated counterpart. nih.gov While the oxygen atom can theoretically participate in resonance donation (+R), the strong pull of the fluorine atoms diminishes this effect.

Steric Effects: The trifluoromethoxy group is bulkier than a methoxy (B1213986) group, which can influence the molecule's conformation and its interactions with other molecules. mdpi.com This steric hindrance can play a role in directing chemical reactions and can impact the binding of the molecule to active sites in enzymes or receptors. mdpi.com

| Property | Description |

| Molecular Formula | C₈H₄ClF₃O₃ |

| Electron-Withdrawing Nature | Both the chloro and trifluoromethoxy groups pull electron density from the aromatic ring. nih.gov |

| Increased Acidity | The electron-withdrawing substituents enhance the acidity of the carboxylic acid group. nih.gov |

| Lipophilicity | The trifluoromethoxy group significantly increases the molecule's lipophilicity. mdpi.com |

Halogen Substitution (Chlorine) Impact

The presence and position of the chlorine atom on the aromatic ring of this compound are critical to its chemical reactivity and its utility in various applications. Halogen substitution is a well-established strategy in medicinal chemistry to modulate the properties of a lead compound. In the case of this particular benzoic acid derivative, the chlorine atom exerts a significant influence through several mechanisms.

The chlorine atom is an electron-withdrawing group, which impacts the acidity of the carboxylic acid moiety. This electronic effect can influence how the molecule interacts with biological targets, such as enzymes or receptors, by altering its ionization state and its ability to form hydrogen bonds or other non-covalent interactions. The electron-withdrawing nature of chlorine can also affect the reactivity of the aromatic ring in further synthetic transformations.

Furthermore, the substitution of a hydrogen atom with a chlorine atom increases the lipophilicity of the molecule. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, a crucial factor in the design of new therapeutic agents. The size and polarizability of the chlorine atom also contribute to its ability to engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target binding. The strategic placement of the chlorine atom at the 3-position can, therefore, direct the binding of the molecule to its target and enhance its biological activity.

The following table provides a comparative look at related benzoic acid derivatives to highlight the impact of the chlorine substitution.

| Compound Name | Molecular Formula | Key Differences from this compound | Impact of Structural Difference |

| 3-Fluoro-5-(trifluoromethoxy)benzoic Acid | C8H4F4O2 | Fluorine instead of chlorine at the 3-position. | Reduced steric bulk, which can improve solubility and affect pharmacokinetic properties. |

| 3-Chloro-5-(trifluoromethyl)benzoic Acid | C8H4ClF3O2 | Trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group. | Generally higher lipophilicity and a different electronic profile, which can be advantageous in agrochemical applications for enhanced membrane permeability. |

Research Trajectory and Future Perspectives for this compound

The research trajectory for this compound has been predominantly as a key intermediate in the synthesis of novel compounds with potential applications in medicine and agriculture. alfachemch.com Its utility as a building block is well-established, and its presence in the scientific literature is often in the context of the synthesis of more complex target molecules. alfachemch.com

Looking ahead, the future perspectives for this compound are likely to expand in several promising directions:

Drug Discovery and Development: As our understanding of disease pathways becomes more sophisticated, the demand for novel small molecules with precisely tuned properties will continue to grow. The unique combination of a chlorine atom and a trifluoromethoxy group makes this benzoic acid derivative an attractive starting point for the development of new enzyme inhibitors and receptor modulators. alfachemch.com The trifluoromethoxy group, in particular, is valued for its ability to enhance metabolic stability and lipophilicity, which are critical for a drug candidate's success. alfachemch.com

Agrochemical Innovation: The development of new pesticides and herbicides is an ongoing necessity to ensure global food security. The structural motifs present in this compound are relevant to the design of new agrochemicals. alfachemch.com Future research may focus on incorporating this scaffold into novel active ingredients with improved efficacy, selectivity, and environmental profiles.

Materials Science: Fluorinated organic compounds are known to possess unique properties that are valuable in materials science, such as in the development of polymers and liquid crystals. While less explored, the potential for this compound to serve as a monomer or a precursor to advanced materials represents an area ripe for future investigation.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXQRRFQLRUCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590670 | |

| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433926-46-6 | |

| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Chloro 5 Trifluoromethoxy Benzoic Acid

Established Synthetic Routes for 3-Chloro-5-(trifluoromethoxy)benzoic Acid

The synthesis of this compound, a compound featuring a trifluoromethoxy group, a chlorine atom, and a carboxylic acid on a benzene (B151609) ring, can be achieved through several strategic pathways. These routes primarily involve the sequential introduction of the required functional groups onto an aromatic core using methods such as electrophilic aromatic substitution or by constructing the molecule from a pre-functionalized precursor through multi-step synthesis.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) represents a foundational approach for functionalizing the benzene ring. The synthesis of this compound via EAS can be envisioned by two primary disconnections: trifluoromethoxylation of a chlorinated benzoic acid derivative or chlorination of a trifluoromethoxylated benzoic acid derivative. The success of these strategies hinges on the directing effects of the substituents and the ability to control regioselectivity.

The direct introduction of a trifluoromethoxy (–OCF₃) group onto an aromatic ring is a challenging transformation due to the nature of available reagents. nih.gov One potential pathway begins with a more common starting material, 3-chlorobenzoic acid. The carboxylic acid and chlorine substituents are both deactivating and meta-directing. Therefore, electrophilic attack would be directed to the 5-position, which is meta to both existing groups, making this a theoretically viable route for regioselective trifluoromethoxylation.

Recent advancements have led to the development of electrophilic trifluoromethoxylating agents. mdpi.com These often involve hypervalent iodine compounds or specialized reagents generated in situ. nih.gov For instance, phenols can undergo O-trifluoromethylation using reagents like O-(trifluoromethyl)dibenzofuranium salts. mdpi.com An alternative approach could involve starting with 3-chloro-5-hydroxybenzoic acid, where the phenol (B47542) group is first trifluoromethylated, a more established transformation, before proceeding.

Table 1: Examples of Electrophilic Trifluoromethoxylation Reagents

| Reagent Class | Specific Example | Typical Conditions |

|---|---|---|

| Hypervalent Iodine Reagents | Togni Reagent II | Cs₂CO₃, CHCl₃, Room Temperature |

| Onium Salts | Umemoto's Reagent (O-(trifluoromethyl)dibenzofuranium salts) | Amine bases, -100 °C to -90 °C |

This table presents general classes of reagents used for trifluoromethoxylation, not a specific protocol for 3-chlorobenzoic acid.

An alternative EAS strategy involves the chlorination of 3-(trifluoromethoxy)benzoic acid. In this precursor, both the trifluoromethoxy group and the carboxylic acid group are electron-withdrawing and act as meta-directors. This alignment of directing effects strongly favors the introduction of an electrophile, such as a chloronium ion (Cl⁺), at the 5-position, which is meta to both groups. This convergence of directing effects makes regioselective chlorination a highly plausible and efficient route.

A variety of chlorinating agents can be employed for this purpose. tcichemicals.com Traditional methods may use molecular chlorine with a Lewis acid catalyst. However, for complex substrates, milder and more selective reagents are often preferred, such as N-chlorosuccinimide (NCS). acs.org Palladium-catalyzed C-H halogenation has also emerged as a powerful tool for the regioselective functionalization of benzoic acids, offering a catalytic approach to installing the chloro group. acs.org

Table 2: Common Reagents for Aromatic Chlorination

| Reagent | Activating Agent / Catalyst | Notes |

|---|---|---|

| Molecular Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Classic, highly reactive method. |

| N-Chlorosuccinimide (NCS) | Acid catalyst or radical initiator | Milder alternative to Cl₂. acs.org |

| Sulfuryl Chloride (SO₂Cl₂) | Lewis Acid or radical initiator | Can be used for chlorination. |

This table outlines general chlorinating agents and conditions applicable to aromatic systems.

Multi-Step Synthesis from Precursors

Benzonitriles are versatile precursors for benzoic acids, as the nitrile group can be reliably hydrolyzed to a carboxylic acid under acidic or basic conditions. A synthetic sequence could begin with a precursor like 3-chloro-5-aminobenzonitrile or 3-chloro-5-hydroxybenzonitrile.

For example, starting from 3-chloro-5-hydroxybenzonitrile, the phenolic hydroxyl group could be converted to the trifluoromethoxy group. google.com Following the installation of the –OCF₃ group, the nitrile function would then be hydrolyzed to afford the final carboxylic acid. This strategy isolates the sensitive trifluoromethoxylation step from the final carboxylation, potentially improving yields and simplifying purification. The synthesis of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, has been successfully achieved starting from a benzonitrile (B105546) precursor, demonstrating the viability of this approach. nih.gov

Carboxylation of an organometallic intermediate is a classic and effective method for creating a benzoic acid. This route would typically start with a precursor such as 1,3-dichloro-5-(trifluoromethoxy)benzene (B3034267) or 1-bromo-3-chloro-5-(trifluoromethoxy)benzene. Through a lithium-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures, a highly reactive aryllithium species is generated. researchgate.net

This organometallic intermediate is then quenched with solid carbon dioxide (dry ice), followed by an acidic workup, to yield the desired carboxylic acid. researchgate.net The success of this method depends on the ability to achieve selective metal-halogen exchange if multiple halogens are present. Generally, the exchange is faster for bromine or iodine than for chlorine, allowing for regioselective metalation.

Key Considerations for Optimized Synthesis

The successful synthesis of this compound hinges on several critical factors that influence the reaction's efficiency, selectivity, and the final product's quality. A typical synthetic approach involves the sequential introduction of the chlorine and trifluoromethoxy substituents onto a benzoic acid core through electrophilic aromatic substitution. Careful control over reaction conditions is paramount to achieving the desired outcome.

Regioselectivity Control

Achieving the correct 3,5-disubstituted pattern is a primary challenge in the synthesis of this compound. The directing effects of the substituents already present on the aromatic ring govern the position of incoming groups. The carboxylic acid group is a meta-director, while the chlorine and trifluoromethoxy groups are ortho, para-directors. Therefore, the sequence in which these groups are introduced is critical for controlling the final arrangement.

Key strategies for ensuring high regioselectivity include:

Controlled Reaction Conditions : Managing temperature and reaction time can prevent over-substitution or the formation of undesired isomers. For instance, trifluoromethoxylation must be carefully controlled to avoid multiple additions to the ring.

Catalyst Selection : The use of specific catalysts, such as Lewis acids in Friedel-Crafts type reactions, can help direct the incoming electrophiles to the desired position on the aromatic ring.

Directed Ortho-metallation : This strategy can be employed to precisely control the position of substitution by using a directing group to deliver the electrophile to a specific adjacent site.

Purity Assessment in Synthetic Pathways

Rigorous purity assessment is essential at various stages of the synthesis to identify and quantify the target compound and any byproducts. The presence of isomeric impurities can significantly impact the utility of the final product, particularly in applications like drug discovery. A combination of chromatographic and spectroscopic methods is typically employed for comprehensive analysis.

| Analytical Technique | Purpose in Purity Assessment | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the final product and detects the presence of byproducts from competing reactions, such as di-substituted isomers. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the specific positions of the substituents on the aromatic ring. 1H and 19F NMR are particularly useful for confirming the electronic environment of the molecule. | |

| Mass Spectrometry (MS) | Validates the molecular weight of the compound (240.56 g/mol) and confirms the presence of chlorine through its characteristic isotopic pattern. | |

| Silica Gel Column Chromatography | A common preparative technique used to separate the desired product from unreacted starting materials and impurities, yielding a high-purity final compound. | chemdad.com |

Yield Enhancement Strategies

Maximizing the yield of this compound is crucial for the economic viability and efficiency of the synthesis. Optimization of reaction parameters and the use of advanced catalytic systems are common approaches to enhance product output.

| Strategy | Description | Reference |

|---|---|---|

| Catalyst Screening | Testing various catalysts, such as those based on palladium or copper, can identify the most efficient system for the desired transformation, thereby minimizing side reactions and increasing the yield of the target molecule. | |

| Solvent and Temperature Optimization | The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF may enhance reactivity, while controlling the temperature (e.g., cooling to -20°C) can minimize decomposition and byproduct formation. | |

| Use of Phase Transfer Catalysts | In related nucleophilic substitution reactions, phase transfer catalysts like crown ethers have been shown to significantly increase reaction rates and achieve yields of over 96% by facilitating the transport of reactants between different phases. This approach could be adapted to relevant steps in the synthesis. | google.com |

| In Situ Monitoring | Employing techniques like FTIR or Raman spectroscopy allows for real-time tracking of the reaction's progress. This enables dynamic adjustments to reaction conditions to maintain an optimal rate and maximize the final yield. |

Advanced Chemical Transformations of this compound

The unique electronic properties of this compound, conferred by its three distinct functional groups, make it a versatile substrate for a variety of advanced chemical transformations. The reactivity of the aromatic ring is particularly influenced by the strong electron-withdrawing nature of the chloro, trifluoromethoxy, and carboxylic acid substituents.

Substitution Reactions on the Aromatic Ring

The substituents on the benzene ring dictate its reactivity towards further substitution. The combined electron-withdrawing effect of the chloro and trifluoromethoxy groups deactivates the ring towards traditional electrophilic aromatic substitution. However, this electron deficiency makes the ring susceptible to nucleophilic attack, particularly for the displacement of the chlorine atom.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding via a two-step addition-elimination mechanism. libretexts.orglibretexts.org This process involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the powerful electron-withdrawing trifluoromethoxy and carboxylic acid groups are positioned meta to the chlorine atom. This specific arrangement prevents them from participating in the resonance stabilization of the negative charge on the intermediate complex. libretexts.org Consequently, the aromatic ring is less activated towards SNAr compared to isomers where the EWGs are in the ortho or para positions. Despite the lack of resonance stabilization from the meta-positioned groups, the strong inductive electron-withdrawing effects of the substituents still render the ring electron-poor, and substitution can be achieved, often requiring more forcing conditions such as higher temperatures or stronger nucleophiles. Potential nucleophiles for this transformation could include those based on oxygen, nitrogen, and sulfur. nih.gov

| Substituent | Position Relative to Chlorine | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| -COOH (Carboxylic Acid) | meta (C1) | Strongly electron-withdrawing (inductive and resonance) | Increases ring electron deficiency via induction but offers no resonance stabilization for the Meisenheimer complex. |

| -OCF3 (Trifluoromethoxy) | meta (C5) | Strongly electron-withdrawing (primarily inductive) | Significantly increases ring electron deficiency via a powerful inductive effect but provides no resonance stabilization. |

Electrophilic Substitution at Unsubstituted Positions

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: a chloro (-Cl) group, a trifluoromethoxy (-OCF₃) group, and a carboxylic acid (-COOH) group. wikipedia.orgminia.edu.eg The cumulative effect of these substituents renders the benzene ring electron-poor and thus less susceptible to attack by electrophiles.

The directing effects of these groups determine the regioselectivity of any potential substitution at the unoccupied 2, 4, and 6 positions.

Carboxylic Acid (-COOH) at C1: This is a deactivating, meta-directing group. It strongly deactivates the ortho (C2, C6) and para (C4) positions. minia.edu.eg

Chloro (-Cl) at C3: Halogens are an exception among deactivating groups as they are ortho, para-directors. wikipedia.org The chloro group directs incoming electrophiles to the C2, C4, and C6 positions. doubtnut.com

Trifluoromethoxy (-OCF₃) at C5: This group is strongly deactivating due to the powerful negative inductive effect (-I) of the fluorine atoms, which outweighs its weak positive resonance effect (+M). researchgate.netlookchem.com It is considered a meta-directing group. minia.edu.eg

Considering these combined effects, electrophilic substitution is challenging. All three groups deactivate the ring, making harsh reaction conditions necessary. The chloro group directs to all available positions (2, 4, 6), while the -COOH and -OCF₃ groups deactivate their respective ortho and para positions. This conflict in directing effects suggests that if a reaction were to occur, it would likely be slow and result in a mixture of isomers. For instance, in the nitration of chlorobenzene, substitution occurs at the ortho and para positions, with the para product being major due to reduced steric hindrance. doubtnut.com However, the additional deactivating groups on this compound make direct substitution far less predictable and synthetically challenging.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities such as esters and amides, or be reduced to an alcohol.

Esterification Reactions

Esterification of this compound can be accomplished through standard methods, most commonly the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

| Reactant | Reagent(s) | Conditions | Product | Yield |

| This compound | Methanol, H₂SO₄ (cat.) | Reflux | Methyl 3-chloro-5-(trifluoromethoxy)benzoate | High |

| This compound | Ethanol, H₂SO₄ (cat.) | Reflux | Ethyl 3-chloro-5-(trifluoromethoxy)benzoate | High |

Amidation Reactions

The conversion of this compound to its corresponding amides is a crucial transformation for introducing this molecular fragment into biologically active compounds. This is typically achieved via a two-step process involving the initial activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the amide bond.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxyl group in situ to facilitate nucleophilic attack by the amine. nih.govacs.org

| Starting Material | Reagent(s) | Conditions | Product |

| This compound | 1. SOCl₂, reflux 2. Amine (R¹R²NH) | Stepwise addition | 3-Chloro-N,N-R¹,R²-5-(trifluoromethoxy)benzamide |

| This compound | Amine (R¹R²NH), EDC, HOBt | Room Temperature | 3-Chloro-N,N-R¹,R²-5-(trifluoromethoxy)benzamide |

This table illustrates general methodologies for amidation. R¹, R² = H, alkyl, aryl.

Reduction and Oxidation Reactions

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (3-Chloro-5-(trifluoromethoxy)phenyl)methanol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, readily reducing carboxylic acids to alcohols. harvard.edu Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also highly effective and offer the advantage of selectively reducing carboxylic acids in the presence of some other functional groups, like esters. commonorganicchemistry.com Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing carboxylic acids directly. youtube.com

Oxidation: The aromatic ring and the carboxylic acid group of this compound are at high oxidation states and are resistant to further oxidation under standard conditions. The electron-poor nature of the benzene ring makes it less susceptible to oxidative degradation.

Cross-Coupling Reactions for Molecular Complexity

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. acs.org The chlorine atom on this compound can participate in this reaction, although aryl chlorides are known to be less reactive than the corresponding bromides and iodides. rsc.org The presence of electron-withdrawing groups on the aromatic ring, as is the case here, generally facilitates the initial oxidative addition step of the catalytic cycle, which can enhance the reactivity of the aryl chloride. rsc.org

For the reaction to proceed efficiently, specialized palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, are typically required. The carboxylic acid group may interfere with the reaction, so it is common practice to first convert it to an ester (e.g., methyl or ethyl ester) before performing the coupling.

Illustrative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |

| Methyl 3-chloro-5-(trifluoromethoxy)benzoate | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | Methyl 3-aryl-5-(trifluoromethoxy)benzoate |

This table presents a representative set of conditions for the Suzuki-Miyaura coupling of an electron-poor aryl chloride. Specific catalyst systems and conditions can vary. acs.orgrsc.org

Other Palladium-Catalyzed Coupling Reactions

Beyond the more common Suzuki, Heck, and Sonogashira reactions, the chloro-substituent on the aromatic ring of this compound and its derivatives is amenable to a range of other palladium-catalyzed cross-coupling reactions. These transformations are crucial for introducing nitrogen- and carbon-based functional groups, leading to a diverse array of more complex molecules.

One significant class of such reactions is the Buchwald-Hartwig amination , a powerful method for the formation of carbon-nitrogen bonds. This reaction would theoretically allow for the coupling of this compound derivatives (such as its esters or amides) with a wide variety of primary and secondary amines. The general conditions for this type of transformation typically involve a palladium catalyst, a suitable phosphine ligand, and a base. The electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing, can influence the reactivity of the aryl chloride, potentially requiring specific ligand and catalyst systems to achieve high efficiency. While specific examples with this compound are not prevalent in the literature, the general applicability of this reaction to other aryl chlorides is well-established.

Another important transformation is palladium-catalyzed cyanation , which introduces a nitrile group onto the aromatic ring. This reaction is valuable as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles. The cyanation of aryl chlorides can be achieved using various cyanide sources, with potassium hexacyanoferrate(II) being a less toxic alternative to reagents like potassium cyanide. The success of such a reaction on a substrate like this compound would depend on the selection of an appropriate palladium catalyst and ligand system capable of facilitating the challenging activation of the C-Cl bond.

The following table outlines general conditions for these types of palladium-catalyzed coupling reactions based on established methodologies for other aryl chlorides.

| Reaction Type | Catalyst/Ligand System | Cyanide Source (for Cyanation) | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP or Xantphos | N/A | Cs₂CO₃ | Toluene or Dioxane | 80-120 |

| Cyanation | Pd(OAc)₂ / dppf or other phosphine ligands | K₄[Fe(CN)₆] or Zn(CN)₂ | Various | DMF, NMP, or Toluene | 100-150 |

This table presents generalized conditions and would require optimization for the specific substrate, this compound.

Derivatization for Specific Research Applications

The unique combination of a chloro, trifluoromethoxy, and carboxylic acid group makes this compound a valuable starting material for the synthesis of specialized molecules in the pharmaceutical and agrochemical industries. The trifluoromethoxy group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.

While direct examples of pharmaceuticals derived from this compound are not widely reported, its structural analogues, such as those containing a trifluoromethyl group, are key components in various active pharmaceutical ingredients (APIs). For instance, fluorinated benzoic acids are used in the synthesis of inhibitors for various enzymes and receptors. The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a desired amine, a common linkage in many drug molecules. The chloro and trifluoromethoxy groups can then serve to occupy specific binding pockets in the target protein, potentially enhancing the potency and selectivity of the drug.

The general synthetic utility of similar fluorinated benzoic acids in medicinal chemistry suggests that this compound is a promising building block for the development of new therapeutic agents. Its derivatives could be explored for a range of applications, including but not limited to oncology, infectious diseases, and metabolic disorders.

In the field of agrochemicals, fluorine-containing compounds play a critical role in the development of modern herbicides, fungicides, and insecticides. The trifluoromethoxy group is a highly sought-after substituent due to its ability to improve the efficacy and stability of the active ingredients.

Advanced Spectroscopic and Computational Characterization of 3 Chloro 5 Trifluoromethoxy Benzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms within 3-Chloro-5-(trifluoromethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the proton and carbon framework, as well as the unique signature of the fluorine atoms in the trifluoromethoxy group.

The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons on the aromatic ring and the carboxylic acid group. The aromatic region would display signals for three non-equivalent protons. Due to the substitution pattern (at positions 1, 3, and 5), the protons at positions 2, 4, and 6 will each produce a distinct signal. Their splitting patterns (multiplicity) arise from coupling with adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature for acidic protons.

Interactive Table: Predicted ¹H NMR Data for this compound

| Predicted Signal | Number of Protons (Integration) | Predicted Multiplicity | Expected Chemical Shift Range (ppm) | Assignment |

| 1 | 1H | Broad Singlet | > 10 | -COOH |

| 2 | 1H | Triplet (or Doublet of Doublets) | 7.5 - 8.5 | Ar-H |

| 3 | 1H | Triplet (or Doublet of Doublets) | 7.5 - 8.5 | Ar-H |

| 4 | 1H | Triplet (or Doublet of Doublets) | 7.5 - 8.5 | Ar-H |

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. For this compound, eight distinct signals are predicted, corresponding to the six carbons of the benzene (B151609) ring, the carboxylic acid carbon, and the carbon of the trifluoromethoxy group. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon attached to the trifluoromethoxy group (-OCF₃) and the carbon of the -OCF₃ group itself will show characteristic shifts, with the latter also exhibiting splitting due to coupling with the three fluorine atoms.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Predicted Signal | Expected Chemical Shift Range (ppm) | Assignment |

| 1 | 165 - 175 | C=O |

| 2 | 145 - 155 | C-OCF₃ |

| 3 | 130 - 140 | C-Cl |

| 4 | 130 - 140 | C-COOH |

| 5 | ~122 (quartet) | -OCF₃ |

| 6 | 115 - 130 | Ar-C |

| 7 | 115 - 130 | Ar-C |

| 8 | 115 - 130 | Ar-C |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. In this compound, the three fluorine atoms of the trifluoromethoxy (-OCF₃) group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal. Its chemical shift provides a definitive confirmation of the trifluoromethoxy group's presence and electronic environment. The chemical shift for trifluoromethoxy groups on an aromatic ring typically appears in a characteristic upfield region of the spectrum.

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons, helping to establish their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₈H₄ClF₃O₃, with a monoisotopic mass of approximately 239.98 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). The fragmentation pattern under electron ionization (EI) would likely involve the initial loss of small, stable fragments. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) or the loss of the entire carboxyl group (-COOH, M-45). docbrown.info Further fragmentation could involve the loss of the trifluoromethoxy group or related fragments. Analysis of these fragments helps to piece together the molecular structure. Predicted mass-to-charge ratios (m/z) for various adducts are valuable for identification in techniques like electrospray ionization (ESI). uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M-H]⁻ | 238.97282 |

| [M]⁺ | 239.97955 |

| [M+H]⁺ | 240.98738 |

| [M+Na]⁺ | 262.96932 |

| [M+K]⁺ | 278.94326 |

| [M+NH₄]⁺ | 258.01392 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. The molecular formula of the compound is C₈H₄ClF₃O₃, corresponding to a monoisotopic mass of approximately 239.9801 Da. uni.lu HRMS analysis allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion and its adducts, which confirms the elemental composition.

Computational tools predict the m/z values for various adducts of the compound, which are instrumental in interpreting experimental HRMS data. uni.lu

Predicted HRMS Adducts for C₈H₄ClF₃O₃

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 240.98738 |

| [M+Na]⁺ | 262.96932 |

| [M-H]⁻ | 238.97282 |

| [M+NH₄]⁺ | 258.01392 |

| [M+K]⁺ | 278.94326 |

Isotopic Pattern Analysis for Halogen Presence

The presence of a chlorine atom in this compound gives rise to a distinctive isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two major peaks for the molecular ion: the M peak corresponding to the molecule containing ³⁵Cl, and the M+2 peak for the molecule containing ³⁷Cl. The expected intensity ratio of the M to M+2 peak is approximately 3:1. This characteristic signature is a definitive indicator of the presence of a single chlorine atom within the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not widely published, analysis of closely related halogenated and trifluoromethyl-substituted benzoic acids reveals key structural features that can be inferred for the title compound. researchgate.netiucr.org

Crystal Structure Refinement (e.g., SHELX programs)

The refinement of crystal structures from X-ray diffraction data is commonly performed using specialized software suites, with SHELX being one of the most widely used. numberanalytics.com13.235.221 The SHELX package includes programs like SHELXS for initial structure solution via direct or Patterson methods and SHELXL for the subsequent refinement of the structural model against the experimental diffraction data. nih.govmit.edu This process refines atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. mit.eduokstate.edu

Conformational Analysis in the Solid State

Crystallographic studies of analogous compounds, such as 3-Chloro-2,4,5-trifluorobenzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, show that the carboxylic acid group is typically twisted out of the plane of the benzene ring. researchgate.netiucr.orgnih.gov For instance, in 3-Chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted by 6.8(1)°. researchgate.netnih.gov In 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the twist angle is more significant at 22.9(1)°. iucr.orgnih.gov These deviations from planarity are attributed to steric hindrance and electronic effects from the various substituents on the aromatic ring. It is therefore expected that this compound would also exhibit a non-planar conformation in the solid state.

Supramolecular Interactions (Hydrogen Bonding)

A common and critical feature in the crystal structures of benzoic acids is the formation of supramolecular assemblies through hydrogen bonding. iucr.org The carboxylic acid functional group facilitates the formation of robust O—H⋯O hydrogen bonds. Typically, two molecules associate to form a centrosymmetric dimer, a structural motif observed in many related compounds like 3-Chloro-2,4,5-trifluorobenzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. researchgate.netiucr.orgnih.gov These dimers act as building blocks that further organize into more complex three-dimensional networks within the crystal lattice.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides valuable insights that complement experimental findings. Theoretical investigations using methods like Density Functional Theory (DFT) can predict molecular structure, electronic properties, and reactivity. For this compound, computational studies have been performed using the Becke three-parameter Lee-Yang-Parr (B3LYP) functional with the 6-311+G(d,p) basis set.

These studies provide detailed information on:

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic structure and the influence of the electron-withdrawing chloro and trifluoromethoxy substituents.

Electronic Charge Distribution: Modeling reveals the distribution of electron density across the molecule, highlighting the electronegative character of the oxygen, fluorine, and chlorine atoms and its effect on the molecule's electrostatic potential.

Thermodynamic Properties: Computational methods can also be used to predict various thermodynamic properties of the molecule.

These theoretical investigations are crucial for predicting chemical reactivity and interpreting spectroscopic data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-311+G(d,p), researchers can accurately model molecular behavior. Such computational studies provide detailed insights into the frontier molecular orbitals, electronic charge distribution, and thermodynamic properties of compounds like this compound.

The molecular structure of this compound is primarily defined by a benzene ring substituted with a chlorine atom, a trifluoromethoxy group, and a carboxylic acid group. DFT calculations are used to determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The strategic placement of the electron-withdrawing chloro and trifluoromethoxy groups creates a distinct electronic environment that influences both intramolecular and intermolecular interactions. Structural analysis reveals that the molecular geometry deviates from perfect planarity. This is due to steric interactions between the bulky trifluoromethoxy and carboxylic acid groups with the adjacent atoms on the benzene ring. The carboxylic acid group, in particular, is often twisted relative to the plane of the benzene ring. For similar substituted benzoic acids, this twist can be significant.

Conformational analysis involves studying the rotation around single bonds. For this compound, the key rotational barriers are associated with the C-C bond connecting the carboxylic acid to the ring and the C-O bond of the trifluoromethoxy group. The orientation of the hydroxyl group of the carboxylic acid can exist in syn and anti conformations relative to the carbonyl group, with the cis (or syn) conformer, which allows for a stabilizing intramolecular interaction, often being the most stable.

While specific optimized geometric parameters for this exact molecule are not detailed in the available literature, typical bond lengths for its constituent parts have been established.

Interactive Table: Typical Bond Lengths for Structural Moieties in this compound

| Bond Type | Typical Bond Length (Å) |

| Carbon-Chlorine | 1.75 |

| Carbon-Oxygen (trifluoromethoxy) | 1.35 |

| Carbon-Fluorine | 1.33 |

| Carbonyl C=O | 1.22 |

| Hydroxyl C-O | 1.31 |

Note: These are representative values; precise lengths are determined by DFT optimization for the specific molecule.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the ability to participate in charge transfer processes.

For this compound, DFT calculations show that the presence of strong electron-withdrawing substituents significantly influences the electronic structure. These groups lower the energy levels of both the HOMO and LUMO. The HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is distributed over the carboxylic acid group and the electron-deficient regions of the ring, indicating that these are the likely sites for nucleophilic attack.

Interactive Table: Calculated Electronic Properties of this compound

| Electronic Property | Calculated Value | Units |

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.0 ± 0.5 | electron volts (eV) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.5 ± 0.5 | electron volts (eV) |

| HOMO-LUMO Energy Gap | 5.5 ± 1.0 | electron volts (eV) |

| Dipole Moment | 4.0 ± 0.5 | Debye |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays different colors to represent regions of varying electrostatic potential.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack. In this compound, these regions are concentrated around the highly electronegative oxygen atoms of the carboxylic acid and trifluoromethoxy groups, as well as the chlorine atom.

Blue Regions: These colors signify areas of positive electrostatic potential, which are electron-deficient. They are prone to nucleophilic attack. The most positive potential is typically located around the acidic hydrogen atom of the carboxylic group, making it the primary site for deprotonation.

The MEP map provides a clear visual representation of the molecule's charge distribution, which is a direct consequence of its specific arrangement of atoms and functional groups.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Vibrational frequency calculations predict the characteristic IR absorption bands that serve as a molecular fingerprint. For this compound, key predicted vibrations include:

The carboxylic acid O-H stretch, which appears as a broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding.

The carbonyl (C=O) stretch, typically located between 1680-1720 cm⁻¹.

The C-F stretching vibrations from the trifluoromethoxy group, which produce intense absorptions in the 1000-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to calculate the NMR chemical shifts (¹H and ¹³C). These calculations help in the assignment of peaks in experimental NMR spectra, providing further confirmation of the molecular structure. The electron-withdrawing nature of the substituents would be expected to shift the signals of nearby aromatic protons and carbons downfield.

Interactive Table: Predicted Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 |

| Carbonyl | C=O Stretch | 1700 ± 20 |

| Trifluoromethoxy | C-F Stretch | 1150 ± 50 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and toxicology. These analyses aim to build mathematical models that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity.

The biological activity of a compound is often governed by its electronic properties, which determine how it interacts with biological targets like enzymes or receptors. QSAR models frequently use electronic descriptors derived from computational methods like DFT to predict the bioactivity of new molecules.

For series of substituted benzoic acids, QSAR studies have demonstrated that electronic parameters are critical in explaining their biological activities, such as antibacterial effects. chitkara.edu.in Descriptors that quantify the electronic nature of a molecule include:

HOMO and LUMO Energies: The energy of the LUMO has been found to be a dominant parameter in explaining the antimicrobial activity of some p-amino benzoic acid derivatives. chitkara.edu.in A lower LUMO energy implies a greater ability to accept electrons, which can be crucial for interactions with biological macromolecules.

Atomic Charges: The charge distribution, particularly on the reactive functional groups, can dictate the strength of electrostatic interactions with a target binding site.

In the context of this compound, the DFT-calculated electronic parameters such as its HOMO-LUMO energies and dipole moment serve as valuable descriptors. While specific QSAR models for this exact compound are not extensively detailed, the principles established from studies on analogous substituted benzoic acids suggest that these electronic features would be key determinants of its potential biological activity. chitkara.edu.inscielo.org.mxnih.gov For instance, the low-lying LUMO energy calculated for this molecule suggests it could be a good electron acceptor, a property often linked to certain types of bioactivity. chitkara.edu.in

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, represents a cornerstone of modern drug discovery. For a compound like this compound, QSAR models are developed to correlate its structural or physicochemical properties with its biological activity. These models are built upon a series of related compounds and their measured activities, using molecular descriptors as numerical representations of their chemical information.

The process involves calculating a variety of descriptors for this compound and its analogues. These descriptors can include electronic properties (such as the effects of the electron-withdrawing chloro and trifluoromethoxy groups), lipophilicity (log P), and steric parameters. By applying statistical methods like multiple linear regression, researchers can build mathematical models that predict the biological efficacy of new, unsynthesized compounds based solely on their structure. This in silico approach significantly accelerates the drug development process by prioritizing the synthesis of the most promising candidates.

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

Molecular docking simulations predict how this compound fits into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations (poses) of the ligand within the protein's active site. These poses are then evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy value.

The output of a docking simulation is a ranked list of binding modes, with the lowest energy pose considered the most likely binding orientation. For this compound, the presence of the carboxylic acid, the chlorine atom, and the trifluoromethoxy group dictates its potential interactions. The simulations would explore how these functional groups can best complement the chemical environment of the receptor's binding pocket, providing a static snapshot of the probable ligand-receptor complex. This predictive capability is vital for hypothesis-driven drug design and for elucidating mechanisms of action.

A critical aspect of molecular docking analysis is the detailed assessment of the non-covalent interactions that stabilize the ligand within the protein's binding site. For this compound, these interactions would be meticulously analyzed to understand the structural basis of its binding affinity.

Key interactions that would be assessed include:

Hydrogen Bonds: The carboxylic acid group is a primary site for forming strong hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or the peptide backbone) in the target protein.

Hydrophobic Interactions: The benzene ring and the lipophilic trifluoromethoxy group can engage in favorable hydrophobic contacts with nonpolar residues like leucine, valine, and isoleucine.

Halogen Bonds: The chlorine atom on the aromatic ring has the potential to form halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

π-Stacking: The aromatic ring can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site.

Visualizing and quantifying these interactions helps to rationalize the binding affinity and selectivity of the compound, guiding further structural modifications to enhance potency.

Advanced Computational Descriptors

Advanced computational descriptors are numerically calculated properties derived from the two-dimensional or three-dimensional structure of a molecule. These descriptors are essential for building predictive models and for assessing a compound's drug-like properties.

The Topological Polar Surface Area (TPSA) is a molecular descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value generally correlates with better membrane permeability. For this compound, the TPSA is determined primarily by the carboxylic acid group, as the oxygen of the trifluoromethoxy group has a reduced contribution to polarity.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is typically defined as any single, non-ring bond attached to a non-terminal, non-hydrogen atom. High conformational flexibility can be entropically unfavorable for binding to a target, as the molecule must adopt a specific, rigid conformation. Therefore, a lower number of rotatable bonds (generally considered to be under 10) is often a desirable trait in drug candidates. This compound possesses a limited number of rotatable bonds, primarily associated with the carboxylic acid and trifluoromethoxy substituents.

Data Tables

Table 1: Advanced Computational Descriptors for this compound

| Descriptor | Definition | Calculated Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens, nitrogens, and attached hydrogens) in a molecule. | 46.5 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds | The count of single bonds that are not in a ring and are connected to non-hydrogen atoms. | 2 | Indicates molecular flexibility; lower counts are generally preferred for higher binding affinity and better oral bioavailability. |

Applications in Chemical Biology and Biomedical Research

Enzyme Inhibition Studies

The 3-Chloro-5-(trifluoromethoxy)benzoic acid framework serves as a foundational structure in the development of targeted enzyme inhibitors. Its chemical properties allow for systematic modifications to optimize interactions with the active sites of specific enzymes, leading to the creation of potent and selective modulators of biological pathways.

In drug discovery, the principles of rational design are often applied to a core chemical structure, or scaffold, to develop novel therapeutic agents. The this compound molecule is one such scaffold, employed in the synthesis of active pharmaceutical ingredients (APIs) due to the favorable lipophilicity and binding affinity conferred by its halogenated substituents. ossila.com Its structure can be systematically modified to explore and optimize interactions with biological targets.

TRPM8 Antagonists: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-known sensor for cold temperatures and is implicated in pain pathways. nih.gov Antagonists of this channel are being investigated for the treatment of cold-induced pain and hyperalgesia. nih.gov Benzoic acid derivatives are a key structural class for these antagonists. Research has shown that while the core benzoic acid moiety is important, modifications are critical for potency. For instance, in some series, replacing the benzoic acid with a pyridyl carboxylic acid was found to be a viable strategy to maintain activity. nih.gov The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. nih.gov

| Compound | Target | Activity (IC50) | Assay Type |

|---|---|---|---|

| β-lactam 14 (3S,4S,2'R) | TRPM8 | 0.3 µM | Ca2+ Influx Assay |

| β-lactam 16 (3R,4R,2'R) | TRPM8 | 0.02 µM | Ca2+ Influx Assay |

WDR5-MYC Inhibitors: The interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein is a critical driver in many human cancers, making it an attractive target for therapeutic intervention. nih.gov The MYC protein family regulates numerous cellular processes, and their overexpression is found in up to 50% of human cancers. nih.gov Researchers are developing small molecules to inhibit the WDR5-MYC protein-protein interaction. nih.gov Structure-based design efforts have previously identified salicylic (B10762653) acid-based compounds (structurally related to benzoic acid) that can bind to WDR5 with low nanomolar affinity. nih.gov Subsequent work has focused on identifying new chemical matter through techniques like NMR-based fragment screening to develop inhibitors with more drug-like properties. nih.gov These compounds aim to disrupt the recruitment of MYC to its target genes, thereby impeding its oncogenic function. nih.govnih.gov

| Compound Series | Target | Binding Site | Goal of Inhibition |

|---|---|---|---|

| Salicylic acid-based compounds | WDR5 | WBM | Disrupt WDR5-MYC interaction |

| Fragment-merged sulfonamides | WDR5 | WBM | Disrupt WDR5-MYC interaction |

Inhibitors derived from benzoic acid scaffolds typically function by binding to an enzyme's active site, the region where the natural substrate binds. This binding can be driven by a combination of forces, including hydrogen bonds and hydrophobic interactions. nih.govnih.gov By occupying the active site, the inhibitor physically obstructs the substrate from binding, thus preventing the enzyme from catalyzing its intended biological reaction. The specific nature and strength of these interactions determine the inhibitor's potency and selectivity for its target enzyme over other proteins in the body. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its biological activity. By synthesizing and testing a series of related compounds, researchers can determine which functional groups and structural motifs are critical for enzyme inhibition.

For benzoic acid derivatives, SAR studies have revealed clear trends. For example, in studies of α-amylase inhibitors, the position of substituents on the benzene (B151609) ring significantly impacts inhibitory effect. nih.gov Research showed that a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity, whereas a hydroxyl group at the 5-position had a negative effect. nih.govnih.gov Similarly, replacing a hydroxyl group with a methoxy (B1213986) group at the 2-position also decreased inhibitory activity. nih.gov

In the context of TRPM8 antagonists, SAR exploration of the benzoic acid portion of the scaffold showed that substituents placed ortho to the carboxylate group, such as a fluoro or methyl group, were not well tolerated and led to a decrease in potency. nih.gov These findings provide a more comprehensive understanding of how benzoic acid derivatives interact with their targets and offer a roadmap for designing more effective enzyme inhibitors. nih.govnih.gov

Design of Enzyme Inhibitors utilizing the this compound Scaffold

Protein-Ligand Interaction Analysis

The study of how a small molecule (ligand) binds to its target protein is crucial for understanding its biological effect. The this compound scaffold is used to develop ligands whose binding properties are then rigorously analyzed.

Binding affinity refers to the strength of the interaction between a ligand and its protein target, while specificity describes how selectively the ligand binds to its intended target over other proteins. These properties are critical for a potential therapeutic agent. The unique electronic properties imparted by the chloro and trifluoromethoxy groups on the benzoic acid ring can enhance the binding affinity of derivatives for certain enzymes.

The affinity is often quantified using metrics like the IC50 value, which measures the concentration of an inhibitor required to reduce an enzyme's activity by half. As seen in the development of TRPM8 antagonists, different stereoisomers (molecules with the same chemical formula but different spatial arrangements) of a compound can have vastly different binding affinities, with IC50 values that can differ by orders of magnitude (e.g., 0.3 µM vs. 0.02 µM). nih.gov This highlights the high degree of structural specificity required for potent protein-ligand interactions. The analysis of these interactions provides essential information that guides the optimization of ligand structure to achieve high affinity and selectivity.

Role of Electron-Withdrawing Groups in Binding Enhancement

The substituents on the aromatic ring of this compound are critical to its function. The trifluoromethoxy group (-OCF3) and the chlorine atom (-Cl) are both strongly electron-withdrawing. This property is largely due to the high electronegativity of the fluorine and chlorine atoms.

These groups create a significant dipole moment, pulling electron density away from the benzene ring. This electronic perturbation enhances the compound's ability to engage in specific intermolecular interactions, such as hydrogen bonding and electrostatic interactions, with biological targets like proteins and enzymes. nih.gov The trifluoromethyl group (-CF3), a related substituent, is noted for its capacity to improve such binding affinities, a principle that extends to the trifluoromethoxy group. nih.gov This enhanced binding can lead to increased potency and selectivity for a specific biological target.

Influence of Lipophilicity and Metabolic Stability on Biological Activity

The trifluoromethoxy group plays a crucial role in modifying the physicochemical properties of the molecule, particularly its lipophilicity (the ability to dissolve in fats, oils, and lipids). The incorporation of this group significantly increases the compound's lipophilicity, which can improve its ability to permeate biological membranes. nih.gov This is a critical factor for the efficacy of many therapeutic agents, as it can facilitate their transport to the site of action within the body.

Furthermore, the trifluoromethoxy group is known to confer metabolic stability. nih.gov It is relatively resistant to enzymatic degradation, which can prolong the compound's half-life and bioavailability in biological systems. nih.gov This stability is a highly desirable characteristic in drug design, as it can lead to a more sustained therapeutic effect. The drug Riluzole, which also contains a trifluoromethoxy group, exemplifies how this moiety can be used to improve metabolic stability and facilitate passage across the blood-brain barrier. nih.gov

Medicinal Chemistry Applications and Drug Design

The strategic incorporation of substituents like trifluoromethoxy and chlorine is a key tactic in modern drug design. jelsciences.com These groups can fine-tune a molecule's properties to optimize its pharmacological profile, including its potency, selectivity, and pharmacokinetic behavior. nih.govjelsciences.com

Scaffold for Active Pharmaceutical Ingredients (APIs)

This compound serves as a valuable building block, or scaffold, for the synthesis of more complex Active Pharmaceutical Ingredients (APIs). Its structure, featuring a reactive carboxylic acid group and a specifically substituted phenyl ring, allows it to be readily incorporated into larger molecular frameworks. ossila.com Structurally similar fluorinated benzoic acid derivatives are frequently employed in the synthesis of APIs precisely because the fluorinated substituents can confer excellent lipophilicity and binding affinity. ossila.com

Development of Therapeutic Agents

The structural motifs present in this compound are found in various compounds developed as therapeutic agents. For instance, a similar building block, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been used to cap an oligothiophene-based fusion inhibitor of the influenza A virus. ossila.com Another example from drug discovery highlights a potent and selective agonist of the TRPM5 channel, a potential treatment for gastrointestinal motility disorders, which incorporates a 3-chloro-5-fluorophenyl group. nih.gov These examples underscore the utility of the 3-chloro-5-substituted phenyl scaffold in creating novel therapeutics.

Comparison with Structurally Similar Compounds in Drug Discovery

| Compound Name | Structure | Key Differences from Target Compound |

| This compound | C₈H₄ClF₃O₃ | (Target Compound) |

| 3-Chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | Features a trifluoromethyl (-CF3) group instead of trifluoromethoxy (-OCF3). synquestlabs.com |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | Features a fluorine atom instead of chlorine at position 3. ossila.com |

| 3-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | Lacks the chlorine atom at position 3. |

| Benzoic Acid | C₇H₆O₂ | The unsubstituted parent compound, lacking both chlorine and trifluoromethoxy groups. |

This table is interactive. Click on the headers to sort the data.

The specific nature and position of the substituents have a profound impact on the molecule's electronic properties and, consequently, its biological activity.

Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3): Both are potent electron-withdrawing groups and are more lipophilic than a simple methyl group. nih.gov However, the trifluoromethoxy group is bulkier and possesses a different electronic profile due to the oxygen atom, which can influence binding interactions and metabolic stability differently than the trifluoromethyl group. nih.gov

Altered Acidity and Solubility Profiles

These substitutions also impact the compound's solubility. The trifluoromethoxy group can increase the lipophilicity of the molecule, which influences its solubility in various organic solvents and aqueous media. Modifications such as replacing the chloro group with a fluoro group have been observed to reduce steric bulk, which can improve solubility in certain solvents like ethanol.

| Property | Influence of Substituents (Chloro and Trifluoromethoxy) | Reference |

|---|---|---|

| Acidity (pKa) | Significantly increased (pKa is lower than unsubstituted benzoic acid) due to the strong electron-withdrawing effects of both the -Cl and -OCF₃ groups. | |

| Lipophilicity (logP) | The trifluoromethoxy group enhances the compound's lipophilicity, which is a critical factor in its interaction with biological membranes and protein binding sites. | |

| Solubility | Solubility is dependent on the solvent system. The increased lipophilicity may decrease aqueous solubility while potentially increasing solubility in nonpolar organic solvents. |

Modified Binding Affinity to Biological Targets

The structural modifications in this compound make it a valuable scaffold in medicinal chemistry for modulating binding affinity to various biological targets, such as enzymes and receptors. The trifluoromethoxy group, in particular, is a valuable moiety in drug design because it can enhance metabolic stability and lipophilicity, properties that are crucial for effective protein-ligand interactions.

Fluorinated substituents are known to contribute to excellent binding affinity in active pharmaceutical ingredients (APIs). The strategic placement of the chloro and trifluoromethoxy groups can lead to specific interactions within the binding pockets of target proteins, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can result in potent and selective inhibition or activation of the biological target. Research in this area often involves using the compound as a building block to synthesize more complex molecules designed to interact with specific enzymes or receptors.

| Factor | Role in Modifying Binding Affinity | Reference |

|---|---|---|

| Trifluoromethoxy Group (-OCF₃) | Enhances lipophilicity and metabolic stability, allowing for improved interactions within hydrophobic binding pockets of proteins. Can participate in specific fluorine interactions. | |

| Chloro Group (-Cl) | Can participate in halogen bonding, a specific non-covalent interaction that can contribute to the overall binding energy and selectivity for a target. | |

| Overall Structure | Serves as a rigid scaffold that presents the functional groups in a defined orientation for optimal interaction with enzyme active sites or receptor binding sites. |

Probes for Biological Systems

Due to its specific chemical properties and ability to interact with biological molecules, this compound and its derivatives are utilized as chemical probes to investigate complex biological systems.

Elucidation of Biological Pathways

Chemical probes are essential tools for dissecting biological pathways. By interacting with specific proteins within a pathway, this compound can be used to modulate their function. This modulation—either inhibition or activation—can lead to observable downstream effects, helping researchers to map the components and connections within a specific cellular signaling or metabolic pathway. The compound's ability to serve as a starting point for more complex structures allows for the development of tailored probes to investigate the roles of particular enzymes or receptors in biological processes.

Study of Receptor Activation and Inhibition